![molecular formula C28H20Cl2O3 B4558856 2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone

Übersicht

Beschreibung

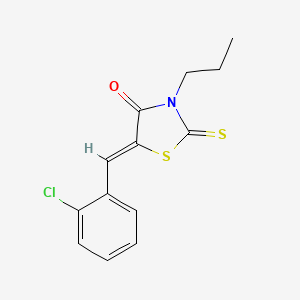

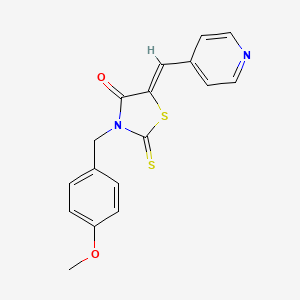

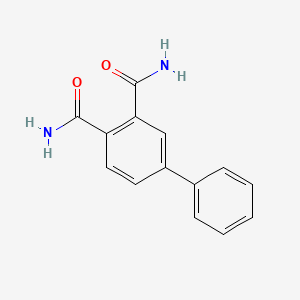

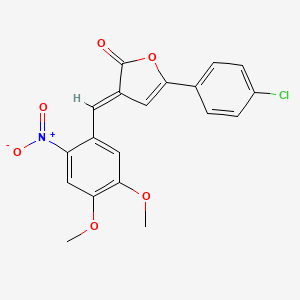

Synthesis Analysis

The synthesis of bischalcones like "2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone" typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between ketones and aldehydes. The synthesis and spectral analysis, including quantum chemical studies on the molecular geometry of similar compounds, have been conducted using techniques like proton and carbon nuclear magnetic resonance, infrared, ultraviolet-visible, mass spectral analysis, and X-ray crystallography. Quantum Chemical calculations have been done to provide a good correlation between calculated and experimental spectroscopic data (Verma et al., 2016).

Molecular Structure Analysis

The molecular structure analysis of similar bischalcone compounds reveals intricate details about their geometry, including bond lengths, bond angles, torsion angles, and the conformation of the cyclohexanone ring. X-ray crystallography and quantum chemical calculations are pivotal in understanding the structural aspects. For instance, the optimized molecular structure and theoretical investigations, including Hirshfeld surface analysis, have been applied to similar compounds to deduce their geometric parameters and intermolecular interactions (Yakalı et al., 2019).

Chemical Reactions and Properties

Bischalcones undergo a variety of chemical reactions, including cycloadditions, which have been explored for synthesizing novel compounds. For example, bischalcones like "2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone" can participate in double 1,3-dipolar cycloaddition reactions, leading to the formation of compounds with unique structures and potentially valuable properties (Raj & Raghunathan, 2002).

Physical Properties Analysis

The physical properties of bischalcones, including "2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone," such as melting point, solubility, and crystallinity, can be deduced from their molecular structure and intermolecular interactions. Theoretical and experimental analyses, such as differential scanning calorimetry and solubility tests, provide insights into these aspects.

Chemical Properties Analysis

The chemical properties of bischalcones are significantly influenced by their structure. Their reactivity towards nucleophiles, electrophiles, and radicals can be studied through various spectroscopic and computational methods. The vibrational analysis using NIR FT-Raman and FT-IR spectroscopy, combined with density functional theory calculations, helps in understanding the bonding features and reactivity patterns of compounds like "2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone" (Padmaja et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone and its derivatives have been extensively studied for their synthesis and characterization. Research has led to the development of various metallocene systems, such as the bis[2-(2-furyl)indenyl]zirconocene, which shows potential in polymerization processes to produce elastomeric polypropylene. The synthesis involves the addition of 2-lithiofuran to 2-indanone, yielding the furyl indene derivative, which is then reacted with zirconium tetrachloride to produce the zirconocene derivative characterized by X-ray diffraction (Dreier et al., 2001). Similar studies have explored the structural and dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives, indicating the presence of metallocene conformational isomers and providing insights into their rotational dynamics (Dreier et al., 2001).

Luminescent Properties and Crystal Engineering

Another aspect of research focuses on the luminescent properties of novel co-crystals formed from bispyridyl-substituted α,β-unsaturated ketones, including 2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone derivatives. These studies have synthesized and characterized macrocyclic and chain co-crystals, revealing their potential applications in crystal engineering for developing crystals with unique luminescent properties. The incorporation of coformers into co-crystals alters luminescent properties, possibly due to changes in molecular conformations and π–π interactions (Li et al., 2015).

Quantum Chemical Studies

Quantum chemical studies on 2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone have been conducted to understand its molecular geometry and electronic properties. These studies utilize various spectroscopic techniques and computational methods to derive correlations between calculated and experimental data, providing insights into the compound's ultraviolet-visible spectrum, electronic properties, and thermodynamic properties at different temperatures (Verma et al., 2016).

Polymer Synthesis

Research has also been directed towards the synthesis of polymers and co-polymers utilizing 2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone derivatives. These studies explore the potential of these compounds in forming unsaturated polyamides and polyimides, showing promise for applications in high-performance materials. The synthesis involves condensation reactions with various dichlorides, demonstrating the ability to produce polymers with significant thermal stability and potential for industrial applications (Abd-Alla et al., 1989).

Eigenschaften

IUPAC Name |

(2E,6E)-2,6-bis[[5-(2-chlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl2O3/c29-24-10-3-1-8-22(24)26-14-12-20(32-26)16-18-6-5-7-19(28(18)31)17-21-13-15-27(33-21)23-9-2-4-11-25(23)30/h1-4,8-17H,5-7H2/b18-16+,19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHFKEGGVNPACV-YWNVXTCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)

![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)

![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)

![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)

![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)

![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)

![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)